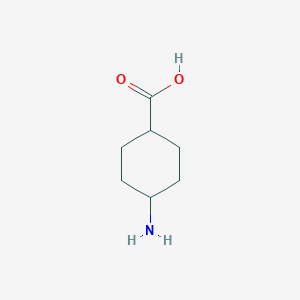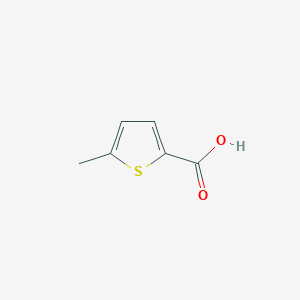
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, also known as COME, is a synthetic compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is a cyclopropane fatty acid methyl ester, which is a type of lipid that contains a cyclopropane ring in its structure.
Applications De Recherche Scientifique
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been found to have several potential applications in scientific research, including as a tool for studying lipid metabolism and as a therapeutic agent for various diseases. Studies have shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can modulate the expression of genes involved in lipid metabolism, which could lead to the development of new treatments for obesity and other metabolic disorders. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester is not fully understood, but it is believed to involve the modulation of lipid metabolism and the inhibition of inflammatory pathways. Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism and inflammation. Additionally, Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester has been shown to have several biochemical and physiological effects, including the modulation of lipid metabolism, the inhibition of inflammation, and the induction of apoptosis in cancer cells. Studies have also shown that Cyclopropaneoctanoic acid, 2-octyl-, methyl ester can improve insulin sensitivity and reduce blood glucose levels, making it a potential treatment for type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester in lab experiments include its unique structure and potential applications in scientific research. However, there are also limitations to using Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including its high cost and limited availability.
Orientations Futures
There are several future directions for the research on Cyclopropaneoctanoic acid, 2-octyl-, methyl ester, including the development of new therapeutic agents for metabolic disorders and cancer, the optimization of the synthesis method to improve yield and purity, and the investigation of the mechanism of action of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester. Additionally, the potential use of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester as a biomarker for lipid metabolism disorders and cancer could be explored.
Méthodes De Synthèse
The synthesis of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester involves the reaction of octylmagnesium bromide with cyclopropanecarboxylic acid, followed by the esterification of the resulting cyclopropaneoctanoic acid with methanol. This method has been optimized to produce high yields of Cyclopropaneoctanoic acid, 2-octyl-, methyl ester with excellent purity.
Propriétés
Numéro CAS |
10152-62-2 |
|---|---|
Nom du produit |
Cyclopropaneoctanoic acid, 2-octyl-, methyl ester |
Formule moléculaire |
C20H38O2 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3 |
Clé InChI |
WKDUVICSOMXTKJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCC1CC1CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



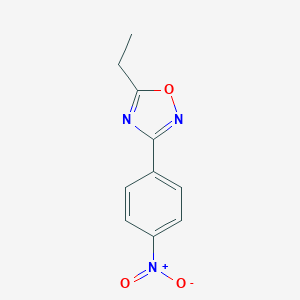
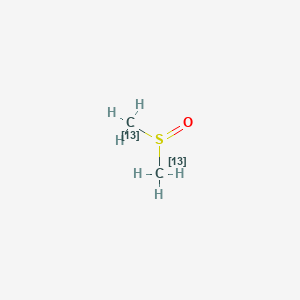

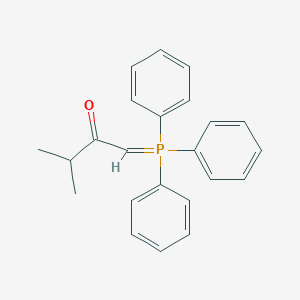

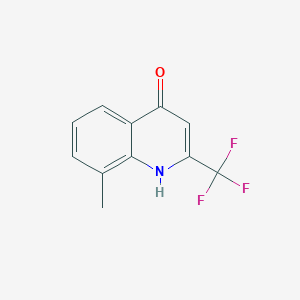
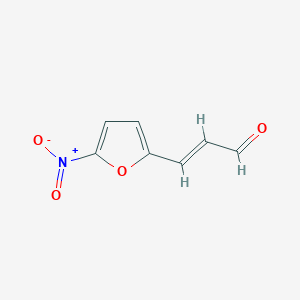

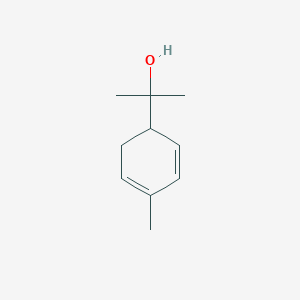
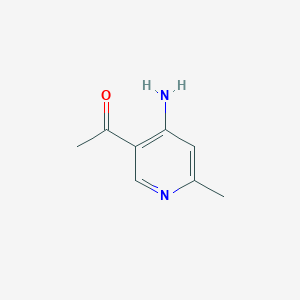
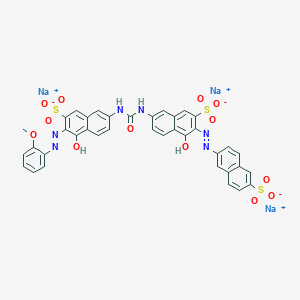
![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)
